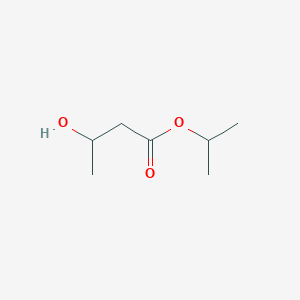

Isopropyl 3-hydroxybutyrate

Description

Structure

3D Structure

Properties

CAS No. |

54074-94-1 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

propan-2-yl 3-hydroxybutanoate |

InChI |

InChI=1S/C7H14O3/c1-5(2)10-7(9)4-6(3)8/h5-6,8H,4H2,1-3H3 |

InChI Key |

OHQCTLBHQBPXLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC(C)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Isopropyl 3 Hydroxybutyrate

Chemo-Catalytic Synthesis Routes

The chemical synthesis of isopropyl 3-hydroxybutyrate (B1226725) is dominated by several key approaches, including the highly stereoselective asymmetric hydrogenation of β-keto esters, direct esterification of 3-hydroxybutyric acid, and reductive methods starting from various precursor compounds.

Asymmetric Hydrogenation Methodologies for Chiral Isopropyl 3-Hydroxybutyrate Synthesis

Asymmetric hydrogenation stands out as a powerful tool for the synthesis of chiral alcohols, including isopropyl 3-hydroxybutyrate. This technique involves the addition of hydrogen across a carbon-oxygen double bond in a prochiral substrate, guided by a chiral catalyst to favor the formation of one enantiomer over the other. wikipedia.orgajchem-b.com The hydrogenation of β-keto esters, such as isopropyl acetoacetate (B1235776), is a prominent application of this methodology. researchgate.netrsc.org

Transition metal complexes, particularly those of ruthenium (Ru), rhodium (Rh), and iridium (Ir), are the workhorses of asymmetric hydrogenation. ajchem-b.comlibretexts.org Ruthenium complexes, especially those featuring chiral phosphine (B1218219) ligands like BINAP, have proven to be highly effective for the hydrogenation of β-keto esters. researchgate.netrsc.org For instance, ruthenium catalysts can achieve high conversions and enantiomeric excesses (ee) under various conditions, including at both atmospheric and elevated hydrogen pressures. researchgate.net Iridium complexes, often paired with chiral P,N,N-ligands, have also demonstrated excellent performance in the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in high yields and enantioselectivities. rsc.orgdicp.ac.cn

The choice of metal and ligand is crucial for optimizing the catalytic system. For example, while ruthenium catalysts are extensively studied for β-keto ester hydrogenation, rhodium complexes with chiral ligands like Josiphos have also shown to be effective. libretexts.org The development of novel catalysts, such as those based on Earth-abundant metals like manganese, is an ongoing area of research aimed at improving the sustainability of these processes. researchgate.net

Table 1: Performance of Various Transition Metal Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru-BINAP | β-Keto Esters | β-Hydroxy Esters | Up to >99% | researchgate.netrsc.org |

| Ir-Ferrocenyl P,N,N-Ligands | β-Keto Esters | β-Hydroxy Esters | Up to 95% | rsc.orgdicp.ac.cn |

| Rh-Josiphos | Ethyl 3-oxobutanoate | Ethyl 3-hydroxybutyrate | 97% | libretexts.org |

| Ir/Spiro PAP | β-Aryl β-ketoesters | β-Hydroxy Esters | Up to 99.8% | libretexts.org |

The design of the chiral ligand is paramount in asymmetric hydrogenation as it dictates the three-dimensional environment around the metal center, thereby controlling the stereochemical outcome of the reaction. psu.edu Chiral phosphine ligands, particularly C2-symmetric diphosphines like BINAP and its derivatives, are widely employed due to their ability to create a well-defined and effective chiral pocket. wikipedia.orgmdma.ch The electronic and steric properties of the ligand can be fine-tuned to enhance both the activity and enantioselectivity of the catalyst. mdma.ch

The development of novel ligand architectures, such as those with tunable bite angles or ferrocenyl backbones, continues to push the boundaries of enantioselective catalysis. rsc.orgdicp.ac.cnpsu.edu For example, chiral ferrocenyl P,N,N-ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of β-keto esters. rsc.orgdicp.ac.cn The interaction between the ligand and the substrate within the coordination sphere of the metal is a key factor in achieving high levels of stereocontrol.

The enantioselective hydrogenation of β-keto esters is a well-established and highly efficient method for producing chiral β-hydroxy esters. researchgate.netrsc.org The mechanism of this transformation generally involves the coordination of the β-keto ester to the chiral metal catalyst, followed by the stereoselective transfer of hydrogen. The choice of catalyst, solvent, and reaction conditions can significantly influence the enantioselectivity. researchgate.netrsc.org For example, ruthenium-catalyzed hydrogenations are often performed in alcoholic solvents, which can also act as a rate-accelerating additive. researchgate.net The use of ionic liquids as reaction media has also been explored, offering advantages in terms of catalyst recycling. rsc.org

Dynamic kinetic resolution, a process where a racemic starting material is converted into a single enantiomer of the product, can be achieved in the hydrogenation of certain α-substituted β-keto esters. mdma.ch This powerful strategy further enhances the efficiency of asymmetric hydrogenation.

Esterification Protocols

A straightforward route to isopropyl 3-hydroxybutyrate is the direct esterification of 3-hydroxybutyric acid with isopropanol (B130326). evitachem.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction. technion.ac.il Another approach is transesterification, where a different ester of 3-hydroxybutyric acid, such as ethyl 3-hydroxybutyrate, is reacted with isopropanol in the presence of a catalyst. technion.ac.il

Enzymatic methods, utilizing lipases such as Candida antarctica lipase (B570770) B (CAL-B), can also be employed for the synthesis of 3-hydroxybutyrate esters. technion.ac.ilrsc.org These biocatalytic approaches can offer high selectivity and operate under mild reaction conditions.

Reductive Approaches from Precursor Compounds

Isopropyl 3-hydroxybutyrate can also be synthesized through the reduction of precursor compounds. One common precursor is tert-butyl 3-oxobutyrate, which can be reduced to (R,S)-tert-butyl-3-hydroxybutyrate using reducing agents like sodium borohydride (B1222165) (NaBH4). technion.ac.il The resulting tert-butyl ester can then be transesterified to the desired isopropyl ester.

Another synthetic strategy involves the use of poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polymer produced by microorganisms. google.com PHB can be transesterified with an alcohol to produce the corresponding (R)-3-hydroxybutyrate ester. google.com This approach provides a route to enantiomerically pure (R)-isopropyl 3-hydroxybutyrate.

Novel Catalytic Systems for Isopropyl 3-Hydroxybutyrate Production

Recent advancements in catalysis have introduced novel systems that offer improved stereoselectivity and efficiency for producing precursors to or the final product of isopropyl 3-hydroxybutyrate. While traditional acid catalysis, using reagents like p-toluenesulfonic acid, is effective for transesterification, modern catalysts aim to provide milder reaction conditions and higher selectivity. technion.ac.il

One area of innovation is the ring-opening polymerization (ROP) of β-butyrolactone (BBL) to produce poly(3-hydroxybutyrate) (PHB), which can subsequently be alcoholyzed to yield the desired isopropyl ester. Yttrium-based catalysts, in particular, have shown significant promise in controlling the stereochemistry of the resulting polymer. acs.org For instance, yttrium(III) isopropoxide, combined with various salan or bisphenoxide ligands, can be generated in situ to catalyze the ROP of racemic β-butyrolactone. acs.orgrsc.orgresearchgate.net Depending on the ligand structure, these catalytic systems can produce PHB that is enriched in syndiotactic or isotactic stereoisomers. acs.orgnih.gov This control over polymer tacticity is crucial as it influences the properties of the polymer and the stereochemistry of the resulting monomer after degradation. The ability to use yttrium isopropoxide as a precursor is particularly noteworthy, as it directly involves one of the target moieties of the final ester. rsc.orgresearchgate.net

Another novel approach involves the use of ruthenium complex catalysts for the asymmetric hydrogenation of β-ketoesters, such as ethyl acetoacetate, to produce the corresponding (R)-3-hydroxybutyrate ester with high enantiomeric excess (ee > 90%). google.com This method utilizes catalysts like dichlorophenyl ruthenium (II) dimer under hydrogen pressure, offering an efficient route to the chiral hydroxy ester precursor in organic solvents like methanol (B129727) or isopropanol itself. google.com The resulting ester can then be transesterified to isopropyl 3-hydroxybutyrate.

Table 1: Comparison of Novel Catalytic Systems for 3-Hydroxybutyrate Derivatives

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Y(OiPr)3 / Bisphenoxide Ligand | Racemic β-Butyrolactone | Syndiotactic-enriched Poly(3-hydroxybutyrate) | Provides a practical, one-pot route to highly syndiotactic PHB. rsc.orgresearchgate.net | rsc.org, researchgate.net |

| Yttrium Salan Complexes | Racemic β-Butyrolactone | Atactic, Isotactic, or Syndiotactic PHB | In situ generation of catalysts allows for high-throughput screening; stereoselectivity is highly dependent on ligand substitution. acs.org | acs.org |

| Ruthenium Complex Catalyst | 3-Oxobutanoate Esters | (R)-3-Hydroxybutyrate Esters | Achieves high enantiomeric excess (>90% ee) via asymmetric hydrogenation under mild conditions. google.com | google.com |

Bio-Catalytic and Enzymatic Synthesis of Isopropyl 3-Hydroxybutyrate

Bio-catalytic methods offer a "green" alternative to traditional chemical synthesis, often providing high stereoselectivity under mild conditions. These routes can be broadly categorized into direct enzymatic conversions and whole-cell microbial fermentations.

The chiral center of isopropyl 3-hydroxybutyrate is the hydroxyl group at the C3 position. Alcohol dehydrogenases (ADHs) and carbonyl reductases (KREDs) are powerful biocatalysts for the stereoselective reduction of a prochiral ketone to a chiral alcohol. frontiersin.org The synthesis pathway typically involves the reduction of a β-ketoester, such as isopropyl acetoacetate, to yield isopropyl 3-hydroxybutyrate directly.

Numerous ADHs have been identified and characterized from various microorganisms, including Lactobacillus, Rhodococcus erythropolis, and Candida species, that can catalyze the reduction of β-ketoesters to their corresponding β-hydroxyesters with high enantiomeric excess. nih.govmdpi.comresearchgate.net These enzymes often require a cofactor, such as NADH or NADPH, which necessitates a cofactor regeneration system for economic viability on a larger scale. mdpi.com This is commonly achieved by using a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase. nih.govmdpi.com

Alternatively, a two-step enzymatic process can be employed. First, a readily available ester like ethyl acetoacetate is reduced to ethyl 3-hydroxybutyrate. This is followed by a lipase-catalyzed transesterification with isopropanol. Lipases, such as the immobilized Candida antarctica lipase B (CALB), are highly effective for esterification and transesterification reactions. technion.ac.ilresearchgate.net Research has shown that various alkyl 3-hydroxybutyrates, including isopropyl, can be prepared via transesterification from racemic ethyl-3-hydroxybutyrate. technion.ac.il The enantioselectivity of CALB can be influenced by the structure of the alcohol and the ester, with bulky groups sometimes improving selectivity. technion.ac.ilresearchgate.net

Microbial fermentation is a well-established platform for producing the 3-hydroxybutyrate (3-HB) precursor. Many bacteria naturally synthesize and store carbon as poly(3-hydroxybutyrate) (PHB) under nutrient-limiting conditions. nih.gov Strains of Cupriavidus necator (formerly Alcaligenes eutrophus), Zobellella denitrificans, and various Bacillus and Halomonas species are notable PHB producers. nih.govnih.govasm.org The accumulated PHB can be harvested and then chemically or enzymatically depolymerized to 3-HB or its esters. Acidic alcoholysis of PHB with isopropanol is a direct chemical route to isopropyl 3-hydroxybutyrate. researchgate.net

Fermentation strategies often focus on achieving high cell density to maximize volumetric productivity, as PHB is an intracellular product. scielo.br Fed-batch cultivation is a common approach, where nutrients are fed continuously or intermittently to sustain growth and product formation, reaching cell densities as high as 281 g/L with PHB concentrations of 232 g/L in C. necator. nih.gov These strategies can be adapted for various feedstocks, from simple sugars like glucose to industrial wastes like glycerol (B35011) or palm oil, which can improve the economic feasibility of the process. asm.orgmit.edu

Genetic and metabolic engineering provides powerful tools to optimize microbial strains for the production of 3-HB and its derivatives. A key strategy involves redirecting carbon flux from central metabolism towards the desired product pathway. This can involve knocking out competing pathways or overexpressing key enzymes.

For instance, Escherichia coli, which does not naturally produce PHB, has been successfully engineered to do so by introducing the necessary genes, such as those for thiolase, acetoacetyl-CoA reductase, and PHA synthase. google.com Similarly, acetogenic bacteria like Clostridium ljungdahlii and Clostridium autoethanogenum have been engineered to produce 3-HB. google.comfrontiersin.org These organisms are particularly interesting as they can utilize C1 feedstocks like syngas (CO, CO₂), offering a route to carbon-negative chemical production. acs.orgnih.gov

A groundbreaking study demonstrated the co-production of isopropanol and 3-hydroxybutyrate in an engineered strain of C. ljungdahlii. acs.orgnih.gov By constructing an artificial isopropanol-producing pathway and leveraging an endogenous dehydrogenase, the strain was able to produce significant titers of both the alcohol (isopropanol) and the acid precursor (3-HB), reaching 13.4 g/L and 3.0 g/L, respectively, in continuous gas fermentation. acs.orgnih.govresearchgate.net This opens the possibility of a consolidated bioprocess where the two components of the final ester are synthesized by a single microorganism.

Enzyme mutagenesis is another critical tool. Directed evolution and protein engineering have been used to improve the properties of key enzymes like alcohol dehydrogenases. nih.gov By creating mutations at sites distant from the active center, researchers have enhanced the catalytic efficiency (kcat/Km) of ADHs towards β-ketoesters, leading to more efficient synthesis of chiral alcohols. nih.gov

Maximizing the yield of isopropyl 3-hydroxybutyrate requires careful optimization of reaction conditions for both the fermentation and any subsequent enzymatic steps.

For microbial fermentation, key parameters include medium composition, pH, temperature, aeration, and feeding strategy. frontiersin.org In high-cell-density cultures of C. necator or Z. denitrificans, controlling the dissolved oxygen level and the nutrient feed rate (e.g., carbon and nitrogen sources) is critical to balance cell growth and PHB accumulation. nih.govasm.orgscielo.br For example, a two-stage process is often employed where cells are first grown to a high density, after which a key nutrient like nitrogen or phosphate (B84403) is limited to trigger PHB synthesis. nih.govscielo.br

Table 2: High-Cell-Density Fermentation for PHB Production

| Microorganism | Fermentation Strategy | Key Optimized Parameter | Max. Cell Dry Weight (g/L) | Max. PHB/PHA Titer (g/L) | Reference |

| Alcaligenes eutrophus | Fed-batch | Phosphate limitation | 281 | 232 | nih.gov |

| Cupriavidus necator | Fed-batch with cell recycle | Continuous feed of 50g/L glucose | 148 | 112.5 (76% of CDW) | nih.gov |

| Zobellella denitrificans | Fed-batch | pH shift and nutrient feeding | 81.2 | 54.2 | asm.org |

| Ralstonia eutropha (recombinant) | Fed-batch | Palm oil feed | 139 | 103 (74% of CDW) | mit.edu |

For enzymatic esterification or transesterification reactions, optimization focuses on temperature, pH, substrate molar ratio, enzyme loading, and water activity. nih.govredalyc.org In lipase-catalyzed reactions, removing the water byproduct is essential to shift the reaction equilibrium towards ester formation. sapub.org This can be achieved by using molecular sieves or by integrating the reaction with a separation technology like pervaporation. sapub.orgnih.gov Optimization of a lipase-catalyzed synthesis of isoamyl butyrate (B1204436), a similar ester, found that parameters such as a 1:2 acid-to-alcohol molar ratio and an enzyme concentration of 10 g/L significantly increased yield. redalyc.org

Process Intensification and Scalability in Isopropyl 3-Hydroxybutyrate Production

Translating laboratory synthesis into an economically viable industrial process requires process intensification and strategies for scalability. researchgate.net For fermentation-based routes, this involves moving from shake flasks to large-scale bioreactors and employing high-cell-density culture techniques as previously discussed. nih.govresearchgate.net The use of inexpensive, non-sterile feedstocks, such as agro-industrial wastes, coupled with robust microbial strains like halophiles, can significantly reduce production costs by minimizing sterilization needs and raw material expenses. mdpi.comtudelft.nl

A key challenge in ester synthesis is managing reaction equilibria. Process intensification for lipase-catalyzed esterification can be achieved by integrating the reaction with a continuous separation technology. Pervaporation, where a membrane selectively removes a byproduct like water or a low-boiling alcohol (e.g., methanol in transesterification), has been shown to be highly effective. nih.govresearchgate.netmdpi.com By continuously removing the byproduct, the reaction equilibrium is shifted, leading to higher conversion rates and productivity. nih.gov This approach reduces downstream processing costs and allows for more efficient use of the biocatalyst. researchgate.net Techno-economic analyses have shown that such integrated processes can significantly improve the viability of enzymatic ester production at an industrial scale. researchgate.netmdpi.com

For large-scale production, moving from batch to continuous or semi-continuous processes is often desirable. A batchwise loop reactor, where the reaction mixture is circulated through a column containing the immobilized enzyme, has been successfully used for the multi-kilogram scale production of ethyl-3-hydroxybutyrate, demonstrating a scalable alternative to stirred-tank reactors that can damage enzyme particles. technion.ac.ilresearchgate.net

Advanced Characterization Techniques and Spectroscopic Analysis in Isopropyl 3 Hydroxybutyrate Research

Enantiomeric Excess Determination Methods

The determination of enantiomeric excess (e.e.) is fundamental in the study of chiral molecules like isopropyl 3-hydroxybutyrate (B1226725), as the biological and chemical properties of its (R) and (S) enantiomers can differ significantly. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. This technique involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Direct determination of e.e. can be achieved without derivatization using specific types of CSPs. nih.gov For instance, polysaccharide-based chiral columns are commonly used. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess. While direct data on isopropyl 3-hydroxybutyrate is limited, the principles applied to similar hydroxy esters are directly transferable. nih.gov

Table 1: Methods for Enantiomeric Excess Determination

| Technique | Principle | Application to Isopropyl 3-hydroxybutyrate |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Direct separation and quantification of (R)- and (S)-isopropyl 3-hydroxybutyrate to determine the enantiomeric ratio. |

Chromatographic Separation Techniques for Isopropyl 3-hydroxybutyrate Stereoisomers

The preparative and analytical separation of isopropyl 3-hydroxybutyrate stereoisomers is critical for obtaining enantiomerically pure samples for further study. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating stereoisomers. osti.gov

In HPLC, the choice of the chiral stationary phase (CSP) is paramount. CSPs based on cinchona alkaloids, for example, have proven effective for the stereoselective separation of various amino acids and can be applied to other chiral compounds. mdpi.com These ion-exchange-based CSPs rely on ionic interactions between the analyte and the stationary phase, and the separation can be fine-tuned by adjusting mobile phase composition, such as additives and solvents. mdpi.com For isopropyl 3-hydroxybutyrate, a zwitterionic CSP could provide the necessary selectivity for separating its (R) and (S) forms. The reliability of quantification can depend significantly on the elution order, which can often be reversed by using pseudoenantiomeric CSPs. mdpi.com

Gas chromatography, particularly multidimensional GC (MDGC) and comprehensive two-dimensional GC (GC×GC), offers very high resolution for separating volatile compounds. isc2022.hu While isopropyl 3-hydroxybutyrate may require derivatization to increase its volatility, these advanced GC techniques can resolve complex mixtures of stereoisomers with high precision.

Table 2: Chromatographic Separation of Stereoisomers

| Technique | Chiral Stationary Phase (CSP) / Column Type | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, Cinchona alkaloid-based | Typically a mixture of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) | UV, Refractive Index (RI), Chiroptical Detectors |

Structural Elucidation via Advanced Spectroscopic Methods (Excluding Basic Identification Data)

Beyond initial identification, advanced spectroscopic methods are employed for the detailed structural elucidation of isopropyl 3-hydroxybutyrate and the characterization of its polymers or derivatives. These techniques provide in-depth information about connectivity and spatial relationships between atoms.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool. Experiments such as Correlation Spectroscopy (COSY) can confirm the proton-proton connectivities within the molecule, for example, between the hydroxyl proton, the methine proton at the C3 position, the methylene protons at the C2 position, and the isopropyl group protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon skeleton. These advanced NMR methods are considered conclusive for structural elucidation. semanticscholar.org

While basic mass spectrometry provides the molecular weight, high-resolution mass spectrometry (HRMS) yields the exact mass, which can be used to determine the elemental composition with high confidence. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by identifying characteristic neutral losses and fragment ions corresponding to the hydroxybutyrate and isopropyl moieties.

Table 3: Advanced Spectroscopic Methods for Structural Elucidation

| Method | Type of Information Obtained | Relevance to Isopropyl 3-hydroxybutyrate |

|---|---|---|

| 2D-NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations. | Confirms the bonding network and assignment of all ¹H and ¹³C signals, verifying the ester structure. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Provides unambiguous determination of the molecular formula. |

Purity Assessment Methodologies in Research Contexts

Assessing the purity of isopropyl 3-hydroxybutyrate is crucial to ensure that observed properties are due to the compound itself and not to impurities from synthesis or degradation. The composition of related test materials has been confirmed by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

HPLC, particularly with a universal detector like a Refractive Index (RI) detector or a UV detector (if the compound or impurities have a chromophore), is a standard method for purity assessment. A gradient HPLC method is often used for impurity profiling, allowing for the separation of compounds with a wide range of polarities. semanticscholar.org

Gas chromatography with a Flame Ionization Detector (GC-FID) is another robust technique for purity analysis, especially for volatile compounds. It provides quantitative information about the main component and any volatile impurities. The area percentage of the main peak relative to the total area of all peaks is often used to express purity. For a comprehensive impurity profile, coupling GC with mass spectrometry (GC-MS) allows for the identification of unknown impurities. semanticscholar.org

Table 4: Purity Assessment Methodologies

| Technique | Principle | Types of Impurities Detected |

|---|---|---|

| HPLC-UV/RI | Separation of components based on their affinity for the stationary and mobile phases. | Non-volatile synthesis precursors, by-products, and degradation products. |

| GC-FID | Separation of volatile components in a heated column followed by detection via flame ionization. | Volatile starting materials, residual solvents, and volatile by-products. |

Mechanistic Investigations and Reaction Dynamics Involving Isopropyl 3 Hydroxybutyrate

Hydrolytic Mechanisms and In Vitro Degradation Pathways of Isopropyl 3-hydroxybutyrate (B1226725)

The stability of Isopropyl 3-hydroxybutyrate in aqueous environments is primarily dictated by the hydrolysis of its ester bond. While specific kinetic studies on the non-enzymatic hydrolysis of Isopropyl 3-hydroxybutyrate are not extensively documented, the fundamental mechanism can be inferred from studies on related synthetic organic esters and polyesters like poly(3-hydroxybutyrate) (PHB).

Hydrolysis of the ester linkage is a chemical reaction in which a water molecule cleaves the bond, resulting in the formation of 3-hydroxybutyric acid and isopropanol (B130326). This process can occur under neutral, acidic, or alkaline conditions, with the rate of reaction being significantly influenced by pH and temperature.

Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule, leading to the cleavage of the ester bond.

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon. This is typically a faster process than neutral or acid-catalyzed hydrolysis. chemrxiv.org The reaction is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Studies on the degradation of PHB, a polymer composed of 3-hydroxybutyrate monomer units, show that hydrolytic degradation is enhanced at higher temperatures. mdpi.com The process involves the cleavage of ester bonds within the polymer backbone, indicating the susceptibility of this functional group to hydrolysis. mdpi.com The rate of hydrolysis in simple esters is also dependent on the steric hindrance around the carbonyl group and the nature of the alcohol group.

The degradation pathway in an in vitro setting without enzymes is a direct consequence of this chemical hydrolysis, leading to the dissociation of the ester into its constituent acid and alcohol.

Enzymatic Biotransformation Studies (Excluding In Vivo Human Metabolism)

The biotransformation of Isopropyl 3-hydroxybutyrate is largely governed by enzymatic hydrolysis, particularly by a class of enzymes known as esterases. These enzymes play a crucial role in the metabolism of ester-containing compounds in various biological systems.

Hydrolysis by Plasma and Liver Enzymes in Model Systems

Research on analogous ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, has demonstrated that these molecules are rapidly hydrolyzed in systemic circulation. nih.gov This rapid breakdown is attributed to the action of carboxylesterases and other esterases that are abundant in the gastrointestinal tract, blood plasma, and liver. nih.govnih.gov

In vitro model systems using non-human biological materials confirm these findings.

Plasma Incubations : Preliminary studies with similar ketone monoesters showed they are extensively hydrolyzed following incubation with human plasma in vitro. nih.gov This suggests that plasma esterases are highly efficient at cleaving the ester bond of such compounds.

Liver Fractions : Studies using rat and human liver subcellular fractions (such as microsomes or S9 fractions) have been employed to investigate the metabolic fate of ketone esters. researchgate.net Research on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate showed rapid and non-saturable clearance in both rat and human liver fractions, indicating a high metabolic capacity. researchgate.net This metabolism is primarily due to hydrolysis by non-cytochrome P450 enzymes. nih.gov If any intact Isopropyl 3-hydroxybutyrate were to be absorbed systemically, it would be subject to efficient hydrolysis by these hepatic esterases. nih.gov

The table below summarizes the findings from studies on analogous ketone esters, which are predictive of the behavior of Isopropyl 3-hydroxybutyrate in similar model systems.

| Model System | Enzyme Class | Observed Outcome for Analogous Ketone Esters | Reference |

|---|---|---|---|

| Human Plasma (in vitro) | Carboxylesterases / Esterases | Extensive and rapid hydrolysis of the ester bond. | nih.gov |

| Rat and Human Liver Fractions (in vitro) | Esterases (non-CYP) | Rapid, non-saturable metabolic clearance via hydrolysis. | researchgate.netnih.gov |

Products of Enzymatic Hydrolysis in Non-Human Biological Systems

The enzymatic hydrolysis of an ester bond is a targeted reaction that yields specific products. For Isopropyl 3-hydroxybutyrate, the cleavage of the ester linkage by esterases results in the formation of two distinct molecules:

3-Hydroxybutyrate (3-HB) : The carboxylic acid component.

Isopropanol : The alcohol component.

Studies on other ketone esters in rodent models confirm this metabolic pathway. For instance, oral administration of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate to mice and rats results in the appearance of its constituent parts, (R)-1,3-butanediol and β-hydroxybutyrate (βHB), in the plasma, while the intact ester is often detected at very low levels or not at all. nih.govmdpi.com This demonstrates that the primary metabolic fate upon absorption is hydrolysis into the parent alcohol and ketone body. mdpi.com Therefore, in non-human biological systems, the biotransformation of Isopropyl 3-hydroxybutyrate via enzymatic action is expected to efficiently produce 3-hydroxybutyrate and isopropanol.

Reaction Kinetics of Isopropyl 3-hydroxybutyrate in Esterification and Transesterification Processes

The synthesis of Isopropyl 3-hydroxybutyrate can be achieved through esterification or transesterification reactions, often utilizing biocatalysts to enhance reaction rates and selectivity. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are highly effective for these transformations. mdpi.comnih.gov

Esterification is the direct reaction between 3-hydroxybutyric acid and isopropanol. Transesterification involves reacting an existing ester of 3-hydroxybutyrate (e.g., ethyl 3-hydroxybutyrate) with isopropanol. Enzymatic catalysis is preferred for its mild reaction conditions and high chemo-, regio-, and enantioselectivity. researchgate.net

CAL-B has been shown to be a versatile and robust lipase with high activity for resolving alcohols and amines and catalyzing ester synthesis. rsc.org Studies on the synthesis of other ketone esters, such as (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate, frequently employ CAL-B to couple an ethyl ester with an alcohol. nih.gov The reaction kinetics of such biocatalytic processes are influenced by several factors:

Substrate Concentration : The concentration of the alcohol and the acyl donor.

Enzyme Loading : The amount of lipase used.

Temperature : Affects enzyme activity and stability.

Solvent : The choice of organic solvent can significantly impact enzyme performance. acs.org

Water Content : Water activity is a critical parameter in non-aqueous enzymology.

While specific kinetic data for Isopropyl 3-hydroxybutyrate synthesis is limited, studies on the esterification of acetic acid with isopropyl alcohol using ion exchange resin catalysts have been modeled using various kinetic equations. nih.gov The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was found to accurately describe the kinetics, suggesting that the adsorption of reactants onto the catalyst surface is a key part of the mechanism. nih.gov Similar principles would apply to the lipase-catalyzed synthesis of Isopropyl 3-hydroxybutyrate.

The table below outlines key parameters affecting the kinetics of lipase-catalyzed esterification, based on research with CAL-B.

| Parameter | Influence on Reaction Kinetics | Typical Observation |

|---|---|---|

| Enzyme | Provides an active site for catalysis, lowering activation energy. | Candida antarctica lipase B (CAL-B) is highly efficient and selective. nih.gov |

| Acyl Donor | Can be the free acid or another ester (e.g., ethyl or vinyl ester). | Vinyl esters can lead to irreversible reactions, driving the equilibrium forward. researchgate.net |

| Temperature | Increases reaction rate up to an optimal point before denaturation occurs. | Typical temperatures range from 30°C to 70°C for CAL-B. mdpi.comacs.org |

| Solvent | Affects enzyme conformation and substrate solubility. | Toluene has been shown to stabilize CAL-B at higher temperatures. acs.org |

| Byproduct Removal | Shifts the reaction equilibrium towards product formation. | Applying a vacuum can remove volatile byproducts like ethanol (B145695) or water. mdpi.com |

Applications of Isopropyl 3 Hydroxybutyrate in Non Clinical Scientific Domains

Application in Microemulsion and Solvent Systems (Non-Pesticide, Non-Cleaning Product Focus)

The function of isopropyl 3-hydroxybutyrate (B1226725) as a solvent is fundamental to its application in the development of specialized chemical systems. Its molecular structure lends it properties that are advantageous in formulation science, particularly concerning interfacial phenomena and the creation of delivery systems for non-biological active compounds.

In formulation science, the ability of a solvent to influence the interactions between different phases is critical. Isopropyl 3-hydroxybutyrate's structure, featuring both a hydroxyl group and an ester group, allows it to participate in various intermolecular interactions, including hydrogen bonding. This characteristic is significant in the study of interfacial phenomena, which governs the behavior of molecules at the boundaries between phases, such as in emulsions and suspensions.

Table 1: Computed Physicochemical Properties of Isopropyl (s)-(+)-3-hydroxybutyrate

| Property | Value |

|---|---|

| Molecular Weight | 146.18 g/mol |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 46.5 Ų |

Data sourced from PubChem CID 13864263 nih.gov

The development of enhanced delivery systems for non-biological active ingredients is a field that often relies on the specific solvent properties of its components. Isopropyl 3-hydroxybutyrate can function as a vehicle for hydrophobic compounds, improving their solubility and dispersion within a formulation. researchgate.net The use of esters as vehicles in delivery systems is a known strategy to improve the bioavailability and stability of active ingredients. researchgate.net

In systems designed for the controlled release of non-biological actives, the solvent's characteristics, such as its volatility and miscibility, are crucial. The ester component of isopropyl 3-hydroxybutyrate contributes to its lipophilic nature, while the hydroxyl group adds a degree of polarity, making it a versatile solvent for a range of non-biological compounds. This dual characteristic is advantageous in creating stable formulations that can effectively deliver active ingredients to a target site.

Flavor and Fragrance Research (Non-Human Perception/Safety)

In the realm of flavor and fragrance research, esters are a well-established class of compounds known for their aromatic properties. The investigation into isopropyl 3-hydroxybutyrate and its analogs in this field is focused on their chemical contributions to fragrance profiles and their interactions with olfactory receptors at a mechanistic level.

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are a large family of G protein-coupled receptors. acs.orgwikipedia.org Mechanistic studies in non-human models, such as insects, provide valuable insight into the structure-activity relationships of odorants and their receptors.

Research on the fruit fly (Drosophila melanogaster) has explored the response of specific olfactory receptors to various esters. While direct studies on isopropyl 3-hydroxybutyrate are not prominent, research on the closely related ethyl (S)-(+)-3-hydroxybutyrate has been conducted. These studies are instrumental in deorphanizing olfactory receptors—that is, identifying the specific ligands that activate them. acs.org The general principles derived from how butyrate (B1204436) esters interact with these non-human receptors contribute to a broader understanding of the molecular determinants of olfaction.

Table 2: Examples of Butyrate Esters in Fragrance and Olfactory Research

| Compound | Context of Research/Application | Finding/Use |

|---|---|---|

| Isopropyl α-hydroxyisobutyrate | Fragrance Formulation | Useful as an ingredient for lifting up mint-tone fragrance ingredients. google.com |

| Ethyl (S)-(+)-3-hydroxybutyrate | Olfactory Receptor Ligand Studies (Fruit Fly) | Used in studies to characterize the response of specific olfactory receptors. |

| Isopropyl butyrate | Fragrance Ingredient Safety Assessment | Subject of safety assessments for use in consumer products. nih.gov |

Applications in Agricultural Adjuvant Technologies (Excluding Pesticide Dosage/Safety)

In agriculture, adjuvants are substances added to a pesticide formulation to enhance the effectiveness of the active ingredient. Isopropyl 3-hydroxybutyrate is recognized for its role as an inert ingredient, specifically as a solvent, in such formulations. federalregister.gov

The primary function of an adjuvant is not to have pesticidal properties itself, but to improve the application and efficacy of the product. wur.nlinvasive.org Isopropyl 3-hydroxybutyrate, in its capacity as a solvent, can dissolve active ingredients, which is particularly useful for compounds that have low solubility in water. federalregister.gov This allows for the creation of stable, homogenous formulations that can be easily applied in the field.

The physicochemical properties of isopropyl 3-hydroxybutyrate, such as its low water solubility and organic nature, make it suitable for use in emulsifiable concentrate or oil-based formulations. federalregister.gov By acting as a carrier, it helps to ensure that the active ingredient is distributed evenly and can effectively reach its target. The use of such solvents is a critical aspect of modern agricultural formulation technology, enabling the development of effective and reliable products.

An article on the specified applications of Isopropyl 3-hydroxybutyrate cannot be generated at this time. Extensive searches for scientific literature on the use of Isopropyl 3-hydroxybutyrate in microemulsion formulations for agricultural applications and for the enhancement of active chemical transport in plant systems did not yield specific research findings or data required to create a thorough and scientifically accurate article based on the provided outline.

The available search results provide general information on 3-hydroxybutyrate and its natural occurrence and roles in plants, as well as separate research on microemulsions utilizing other isopropyl esters for pharmaceutical purposes. However, there is a lack of direct scientific studies, data tables, or detailed research findings concerning "Isopropyl 3-hydroxybutyrate" within the specific non-clinical scientific domains requested in the article outline.

Therefore, to adhere to the instructions of providing a scientifically accurate and authoritative article based on diverse sources, and to avoid generating content that is not supported by verifiable research, the article cannot be written. Further research in the scientific community is needed to address these specific applications of Isopropyl 3-hydroxybutyrate.

Future Directions and Emerging Research Areas for Isopropyl 3 Hydroxybutyrate

Development of Sustainable and Green Synthesis Methodologies

The future of isopropyl 3-hydroxybutyrate (B1226725) production is intrinsically linked to the development of sustainable and green synthesis methodologies that minimize environmental impact and utilize renewable resources. A primary focus is the shift away from conventional chemical synthesis towards biocatalytic and fermentation-based approaches.

One promising avenue is the utilization of renewable feedstocks, such as agro-industrial wastes, for the microbial production of poly(3-hydroxybutyrate) (PHB), which can then be chemically or enzymatically converted to isopropyl 3-hydroxybutyrate. nih.govnih.govresearchgate.netplos.orgresearchgate.net This approach aligns with the principles of a circular economy by valorizing waste streams. nih.govresearchgate.netresearchgate.net For instance, crude glycerol (B35011), a byproduct of biodiesel production, has been successfully used as a carbon source for PHB synthesis by microorganisms like Cupriavidus necator. nih.govresearchgate.net Similarly, waste from the cassava industry is being explored for producing biocomposites with PHB. plos.orgresearchgate.net

The direct enzymatic synthesis of isopropyl 3-hydroxybutyrate from 3-hydroxybutyric acid and isopropanol (B130326) represents another key area of green chemistry. This method avoids the use of harsh chemicals and high temperatures often associated with traditional esterification. Research is ongoing to optimize reaction conditions and improve the efficiency of this biocatalytic route.

The following table summarizes various renewable feedstocks investigated for the production of PHB, a precursor to 3-hydroxybutyrate esters.

| Feedstock Source | Microorganism | Key Findings |

| Waste Glycerol | Cupriavidus necator | Valorization of a biodiesel byproduct into a value-added chemical. nih.govresearchgate.net |

| Cassava Industry Waste | Not specified | Potential for creating PHB-based biocomposites. plos.orgresearchgate.net |

| Rice Bran Dumping Yard Waste | Bacillus sp. | Isolation of bacterial strains capable of high PHB accumulation from agro-waste. nih.gov |

| Cheese Whey and Sewage | Bacillus sp. CYR1 and Cupriavidus sp. CY1 | Demonstration of PHB production from various industrial and municipal wastewaters. researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

To improve the economic viability and efficiency of isopropyl 3-hydroxybutyrate synthesis, research is actively exploring novel catalytic systems. The primary focus is on enzymatic catalysis, particularly the use of lipases.

Immobilized lipases are of significant interest as they offer advantages such as reusability, enhanced stability, and ease of separation from the reaction mixture. Lipases like Candida antarctica lipase (B570770) B (CAL-B) have shown high efficiency in the transesterification of 3-hydroxybutyrate esters. mdpi.comnih.gov The development of robust immobilization techniques and the exploration of new lipase sources are critical for advancing this technology.

Whole-cell biocatalysis is another emerging area, where microorganisms engineered to express specific enzymes are used directly as catalysts. This approach can simplify the process by eliminating the need for enzyme purification.

Furthermore, chemo-enzymatic strategies, which combine chemical and enzymatic steps, are being investigated to leverage the advantages of both approaches. For example, a chemical process might be used to produce a precursor that is then converted to the final product using a highly selective enzyme.

The table below highlights different catalytic approaches for the synthesis of 3-hydroxybutyrate esters.

| Catalytic System | Description | Advantages |

| Immobilized Lipases | Enzymes physically confined or localized in a defined region of space. | Reusability, improved stability, simplified product purification. mdpi.com |

| Whole-Cell Biocatalysts | Use of entire microbial cells containing the desired enzymes. | Cost-effective (no enzyme purification), potential for cofactor regeneration. |

| Chemo-enzymatic Systems | Combination of chemical and enzymatic reaction steps. | Leverages the selectivity of enzymes and the efficiency of chemical catalysts. |

| Organocatalysts | Use of small organic molecules to catalyze reactions. | Metal-free, often milder reaction conditions. rsc.orgresearchgate.net |

Advanced Applications in Bio-Based Chemical Production

Isopropyl 3-hydroxybutyrate and its parent molecule, 3-hydroxybutyric acid, are versatile platform chemicals with potential applications in various sectors of the bio-based economy.

As a chiral building block, (R)-isopropyl 3-hydroxybutyrate is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. The presence of both a hydroxyl and an ester functional group allows for a variety of chemical modifications.

In the realm of bioplastics, while PHB is the primary polymer, its esters, including the isopropyl ester, can serve as monomers or plasticizers in the formulation of biodegradable polymers. These esters can potentially improve the processing characteristics and physical properties of bioplastics.

Furthermore, there is growing interest in the use of 3-hydroxybutyrate esters as green solvents. Their bio-based origin and potential for biodegradability make them attractive alternatives to conventional petroleum-derived solvents. Research into the chemical recycling of PHB has demonstrated the production of methyl 3-hydroxybutyrate as a bio-based solvent, suggesting a similar potential for the isopropyl ester. unibo.itacs.org

The following table outlines potential advanced applications for isopropyl 3-hydroxybutyrate.

| Application Area | Description | Potential Advantages |

| Chiral Building Block | Intermediate for the synthesis of complex organic molecules. | Access to enantiomerically pure pharmaceuticals and fine chemicals. rsc.orgresearchgate.net |

| Bioplastic Monomer/Plasticizer | Component in the formulation of biodegradable polymers. | Improved flexibility and processability of bioplastics. |

| Green Solvent | Bio-based and potentially biodegradable solvent for various applications. | Reduced environmental impact compared to petrochemical solvents. unibo.itacs.org |

Theoretical Frameworks for Predicting Isopropyl 3-Hydroxybutyrate Reactivity and Selectivity

To accelerate the development of efficient synthesis routes and novel applications, theoretical frameworks are being employed to predict the reactivity and selectivity of isopropyl 3-hydroxybutyrate and the enzymes used in its synthesis.

Kinetic modeling is a crucial tool for understanding and optimizing biocatalytic processes. nih.govpsecommunity.orgmdpi.comnih.govnih.gov By developing mathematical models that describe the rates of reaction, researchers can simulate different process conditions and identify optimal parameters for maximizing yield and selectivity. Such models can account for factors like substrate concentration, enzyme loading, and temperature.

Quantitative Structure-Activity Relationship (QSAR) models are being explored to predict the inhibitory effects of different compounds on enzymes, which is valuable for designing more efficient biocatalytic systems. researchgate.netnih.govmdpi.commdpi.comnih.gov These models correlate the chemical structure of molecules with their biological activity.

Molecular docking studies provide insights into the interactions between a substrate, like 3-hydroxybutyric acid or isopropanol, and the active site of an enzyme, such as a lipase. researchgate.netnih.govmdpi.comsyncsci.comnih.gov This computational technique helps in understanding the basis of enzyme selectivity and can guide the engineering of enzymes with improved performance for the synthesis of isopropyl 3-hydroxybutyrate.

The table below summarizes the theoretical approaches being applied to the study of 3-hydroxybutyrate esters.

| Theoretical Framework | Application | Key Insights |

| Kinetic Modeling | Optimization of biocatalytic synthesis processes. | Prediction of reaction rates, yields, and optimal process conditions. nih.govpsecommunity.orgmdpi.comnih.govnih.gov |

| QSAR Models | Prediction of enzyme inhibition and selectivity. | Identification of structural features influencing enzyme-substrate interactions. researchgate.netnih.govmdpi.commdpi.comnih.gov |

| Molecular Docking | Understanding enzyme-substrate binding. | Elucidation of the active site interactions that determine catalytic efficiency and selectivity. researchgate.netnih.govmdpi.comsyncsci.comnih.gov |

Integration of Isopropyl 3-Hydroxybutyrate in Circular Economy Models

The integration of isopropyl 3-hydroxybutyrate into circular economy models is a key aspect of its future development, focusing on minimizing waste and maximizing resource utilization. This involves considering the entire life cycle of the compound, from its production from renewable resources to its end-of-life options.

A central concept is the development of biorefineries where biomass and waste streams are converted into a range of valuable products, including isopropyl 3-hydroxybutyrate. researchgate.net In such a system, the byproducts from one process can serve as the feedstock for another, creating a closed-loop system.

The chemical recycling of PHB into its constituent monomers or other valuable chemicals is a critical component of a circular model. rsc.orgresearchgate.netunibo.itacs.orgacs.org Isopropyl 3-hydroxybutyrate can be produced from recycled PHB, and at the end of its life, products containing this ester can potentially be recycled back into the production chain. For example, methyl 3-hydroxybutyrate derived from PHB has been successfully used as a solvent for PHB extraction, demonstrating a circular application. unibo.itacs.org

Life cycle assessment (LCA) is an essential tool for evaluating the environmental impact of isopropyl 3-hydroxybutyrate production and use within a circular economy framework. tandfonline.comreading.ac.ukdiva-portal.orgresearchgate.netepfl.ch LCA studies can help identify environmental hotspots in the production process and guide the development of more sustainable practices.

The table below outlines key elements for integrating isopropyl 3-hydroxybutyrate into circular economy models.

| Circular Economy Element | Description | Relevance to Isopropyl 3-Hydroxybutyrate |

| Biorefinery Integration | Co-production of multiple products from biomass. | Production of isopropyl 3-hydroxybutyrate alongside other bio-based chemicals and fuels. researchgate.net |

| Chemical Recycling | Conversion of post-consumer bioplastics back into valuable chemicals. | Production of isopropyl 3-hydroxybutyrate from waste PHB. rsc.orgresearchgate.netunibo.itacs.orgacs.org |

| Life Cycle Assessment (LCA) | Evaluation of the environmental impacts of a product's entire life cycle. | Quantifying the environmental benefits of bio-based isopropyl 3-hydroxybutyrate and identifying areas for improvement. tandfonline.comreading.ac.ukdiva-portal.orgresearchgate.netepfl.ch |

| Waste Valorization | Conversion of waste materials into higher-value products. | Use of agricultural and industrial wastes as feedstocks for production. nih.govresearchgate.netresearchgate.netdntb.gov.ua |

Q & A

Q. What are the standard synthetic pathways for producing isopropyl 3-hydroxybutyrate, and how do reaction conditions influence yield?

Isopropyl 3-hydroxybutyrate is commonly synthesized via esterification of 3-hydroxybutyric acid with isopropyl alcohol under acidic catalysis. Optimization involves controlling stoichiometric ratios (e.g., excess isopropyl alcohol to drive equilibrium) and using dehydrating agents (e.g., molecular sieves) to remove water, which improves yield . Alternative enzymatic methods using lipases or esterases can achieve stereochemical specificity, though substrate solubility in non-aqueous media remains a challenge .

Q. Which analytical techniques are most effective for quantifying isopropyl 3-hydroxybutyrate in biological matrices?

High-resolution <sup>1</sup>H NMR spectroscopy is ideal for detecting and quantifying isopropyl 3-hydroxybutyrate in serum or plasma, as it distinguishes its methyl and hydroxyl protons from endogenous metabolites like ketone bodies. For trace analysis, LC-MS/MS with derivatization (e.g., using pentafluorobenzyl bromide) enhances sensitivity and specificity, particularly in studies involving metabolic flux .

Q. How does isopropyl 3-hydroxybutyrate interact with common polymer matrices in material science applications?

When blended with poly(lactic acid) (PLA), isopropyl 3-hydroxybutyrate acts as a plasticizer, reducing glass transition temperature (Tg) and improving flexibility. Miscibility is assessed via differential scanning calorimetry (DSC) to observe shifts in melting endotherms, while tensile testing quantifies mechanical enhancements. Phase separation can occur at concentrations >20 wt%, requiring compatibilizers like block copolymers .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity of isopropyl 3-hydroxybutyrate across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) often arise from differences in solvent systems (e.g., carvacrol vs. isopropyl alcohol), which alter compound stability . Rigorous controls for pH, temperature, and oxidative stress during assays are critical. Meta-analyses using standardized protocols (e.g., OECD guidelines) and sensitivity analyses for confounding variables (e.g., cell line selection) are recommended .

Q. How can metabolic engineering improve microbial production of enantiomerically pure (R)-isopropyl 3-hydroxybutyrate?

Heterologous expression of phaB (encoding acetoacetyl-CoA reductase) and phaC (polyhydroxyalkanoate synthase) in E. coli enables (R)-3-hydroxybutyrate synthesis. To enhance yield:

Q. What methodological considerations are essential for studying isopropyl 3-hydroxybutyrate’s role in metabolic signaling pathways?

Mendelian randomization (MR) analysis is effective for disentangling causal relationships between isopropyl 3-hydroxybutyrate and outcomes like aortic dissection risk. Use genome-wide association study (GWAS) data for exposure (e.g., diabetes) and outcome, and apply inverse-variance weighted (IVW) models to account for pleiotropy. Sensitivity analyses (e.g., MR-Egger regression) validate robustness .

Q. How do outliers in NMR datasets affect interpretations of isopropyl 3-hydroxybutyrate’s metabolic effects?

Outliers in <sup>1</sup>H NMR spectra (e.g., elevated 3-hydroxybutyrate levels in cachexia studies) skew multivariate models like PCA. Apply iterative trimming or robust statistical methods (e.g., Mahalanobis distance) to identify outliers. Contextualize findings with clinical parameters (e.g., BMI, ketogenic diet status) to avoid misattribution of metabolic dysregulation .

Methodological Frameworks

Q. Designing a toxicity assay for isopropyl 3-hydroxybutyrate: What parameters mitigate false positives?

- In vitro : Use primary hepatocytes over immortalized lines to capture physiologically relevant metabolism. Include controls for solvent cytotoxicity (e.g., carvacrol at equivalent concentrations).

- In vivo : Monitor plasma ketone bodies to distinguish compound-specific effects from systemic ketosis. Apply OECD Test No. 423 guidelines for acute oral toxicity, using stepwise dosing to identify LD50 .

Q. What statistical approaches resolve batch variability in isopropyl 3-hydroxybutyrate production studies?

Multivariate ANOVA with post-hoc Tukey tests identifies significant batch effects. Normalize data using internal standards (e.g., deuterated analogs in LC-MS) or spiked controls. For process optimization, response surface methodology (RSM) models interactions between variables (e.g., pH, temperature) and output (e.g., yield) .

Data Interpretation Challenges

Q. How can conflicting results on isopropyl 3-hydroxybutyrate’s polymer compatibility be reconciled?

Contradictions in blend miscibility (e.g., PLA vs. P3HB systems) often stem from molecular weight disparities. Use gel permeation chromatography (GPC) to characterize polymer chains and small-angle X-ray scattering (SAXS) to assess phase morphology. Computational modeling (e.g., Flory-Huggins theory) predicts compatibility based on solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.